molecular formula C15H18N4O4 B5502319 2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide

2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide

Cat. No. B5502319
M. Wt: 318.33 g/mol
InChI Key: MNAHYNQHARUZGJ-RQZCQDPDSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves condensation reactions and other complex chemical processes. For instance, Seck et al. (2020) described the synthesis of mono and bis-substituted asymmetrical compounds involving carbonohydrazide, which is a related component (Seck et al., 2020). Similarly, the synthesis of derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety has been reported, showing the intricate steps involved in the synthesis of such complex molecules (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-hydroxy-2-oxo-1-pyrrolidineacetamide, has been analyzed using X-ray analysis and theoretical quantum mechanical calculations. This gives insights into the spatial arrangement and conformational preferences of such molecules (Bandoli et al., 1985).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds often involve the formation of hydrogen bonds and other interactions. For instance, the synthesis and reactivity of related pyrrolidinyl compounds have been studied, highlighting the different chemical behaviors and potential biological activities (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, including crystal structure and conformation, are crucial for understanding their behavior. Geetha et al. (2023) investigated the crystal structure of a related compound, 2-(2-formylphenoxy)acetamide, using X-ray diffraction analysis (Geetha et al., 2023).

Chemical Properties Analysis

The chemical properties, like reactivity and interaction with other molecules, are key to understanding the utility of these compounds. Studies like those conducted by Yele et al. (2021) on 2‐aryloxy‐N‐phenylacetamide derivatives provide insights into their potential antibacterial properties and chemical reactivity (Yele et al., 2021).

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves the preparation of mono and bis-substituted asymmetrical compounds, highlighting the versatility of carbonohydrazide chemistry. The study by Seck et al. (2020) describes the synthesis of a dissymmetrical bis-substituted Schiff base through a condensation reaction of carbonohydrazide and 2-acetylpyridine, followed by a reaction with salicylaldehyde. This process yields compounds characterized by their structural features, including crystal packing stabilized by intramolecular and intermolecular hydrogen bonds, showcasing the potential for diverse applications in material science and pharmaceuticals (Seck et al., 2020).

Potential Therapeutic Applications

Compounds similar to 2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide have been studied for their potential therapeutic applications. Oxiracetam, for instance, shows promise in improving learning and memory in both normal animals and those with cerebral impairment, as discussed by Banfi and Dorigotti (1986). This suggests that structurally related compounds might offer cognitive-enhancing properties, potentially applicable in neurodegenerative diseases and cognitive disorders (Banfi & Dorigotti, 1986).

Future Directions

The future directions in the research of phenoxy acetamide and its derivatives involve the design of new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to create pharmacologically interesting compounds of widely different composition .

properties

IUPAC Name

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-13(20)10-23-12-5-3-11(4-6-12)9-17-18-14(21)15(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10H2,(H2,16,20)(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAHYNQHARUZGJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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